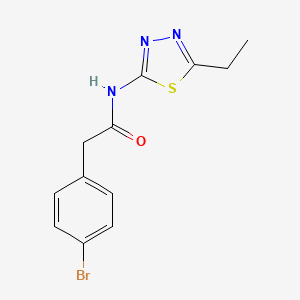![molecular formula C17H22N2O3S B5867300 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 is a small molecule that has been synthesized and characterized for its biochemical and physiological effects.
Mecanismo De Acción
CNB-001 exerts its neuroprotective effects by modulating multiple signaling pathways in the brain. CNB-001 has been found to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the reduction of oxidative stress. CNB-001 has also been found to inhibit the NF-κB pathway, which is responsible for the upregulation of pro-inflammatory cytokines and the promotion of apoptosis.
Biochemical and Physiological Effects
CNB-001 has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNB-001 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been found to have low toxicity and good pharmacokinetic properties. However, there are also limitations to lab experiments using CNB-001. The synthesis of CNB-001 is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. In addition, the cost of synthesizing CNB-001 can be high.
Direcciones Futuras
There are several future directions for research on CNB-001. One potential direction is to investigate the potential therapeutic applications of CNB-001 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the potential use of CNB-001 as a neuroprotective agent in other organs such as the heart and liver. Further research is also needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, CNB-001 is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders. Further research is needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
CNB-001 is synthesized by a multistep reaction involving the reaction of 2-(1-cyclohexen-1-yl)ethanol with 4-nitrobenzyl chloride to form 2-(1-cyclohexen-1-yl)ethyl 4-nitrobenzyl ether. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to form CNB-001.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-11-10-14-4-2-1-3-5-14)13-23-12-15-6-8-16(9-7-15)19(21)22/h4,6-9H,1-3,5,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLJEVWWJRDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5867220.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)

![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)
![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)